molecular formula C32H40P2 B12883464 Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- CAS No. 850894-39-2

Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-

Cat. No.: B12883464
CAS No.: 850894-39-2
M. Wt: 486.6 g/mol
InChI Key: NANANDSCJFKRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- (hereafter referred to as Compound A), is a bulky, tertiary phosphine ligand characterized by a dicyclohexylphosphine core substituted with a diphenylphosphino-methylbenzyl group. This structure combines steric bulk from the cyclohexyl groups with electronic modulation via the diphenylphosphino moiety.

Compound A is designed for applications in transition-metal catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where its steric bulk enhances catalytic activity by stabilizing low-coordinate metal centers and suppressing unwanted side reactions .

Properties

CAS No.

850894-39-2

Molecular Formula

C32H40P2

Molecular Weight

486.6 g/mol

IUPAC Name

dicyclohexyl-[[2-(diphenylphosphanylmethyl)phenyl]methyl]phosphane

InChI

InChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2

InChI Key

NANANDSCJFKRTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Preparation Methods Overview

The synthesis of complex tertiary phosphines such as dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]phosphine generally follows these key strategies:

  • 1.1 From Halogenophosphines and Organometallic Reagents
    This is the most widely used and versatile approach. It involves the reaction of chlorophosphines (e.g., chlorodicyclohexylphosphine or chlorodiphenylphosphine) with organometallic nucleophiles such as Grignard reagents or organolithium compounds to form the desired P–C bonds. The method allows for selective substitution and the introduction of sterically demanding groups, which is critical for ligands with bulky substituents like dicyclohexyl and diphenylphosphino groups.

  • 1.2 Lithiation and Subsequent Phosphination
    Aromatic or benzylic positions on the phenylmethyl backbone can be selectively lithiated using strong bases such as n-butyllithium or lithium diisopropylamide (LDA). The resulting organolithium intermediates then react with chlorophosphines to install the phosphine moieties. This method is particularly useful for introducing phosphine groups at specific positions on aromatic rings or benzylic carbons.

  • 1.3 Use of Secondary Phosphines and Metal Hydrides
    Secondary phosphines (e.g., diphenylphosphine) can be deprotonated with strong bases like potassium tert-butoxide or sodium hydride to generate phosphide anions. These anions then undergo nucleophilic substitution with alkyl halides or benzylic halides to form tertiary phosphines. This approach is applicable for the synthesis of unsymmetrical phosphines and allows for the incorporation of complex substituents.

  • 1.4 Reduction of Phosphine Oxides
    In some cases, phosphine oxides derived from the target phosphines are reduced back to the phosphines using hydrosilanes (e.g., phenylsilane) under mild conditions. This method is often employed when direct synthesis of the phosphine is challenging due to sensitivity or steric hindrance.

Detailed Synthetic Route for Dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]phosphine

While specific literature on this exact compound is limited, the preparation can be inferred from analogous tertiary phosphine syntheses reported in recent research:

Step Reagents & Conditions Description Outcome
1 Lithiation of 2-bromomethylbenzyl derivative with n-BuLi in THF at low temperature Generation of benzylic organolithium intermediate Site-selective lithiation at benzylic position
2 Reaction with chlorodiphenylphosphine (Ph2PCl) Formation of diphenylphosphinomethyl substituent Installation of diphenylphosphino group on phenylmethyl backbone
3 Deprotonation of dicyclohexylphosphine (Cy2PH) with potassium tert-butoxide Formation of dicyclohexylphosphide anion Nucleophilic phosphide ready for substitution
4 Nucleophilic substitution with benzylic halide intermediate Formation of P–C bond linking dicyclohexylphosphino group Completion of tertiary phosphine structure
5 Purification by chromatography and characterization Isolation of pure phosphine ligand High purity product suitable for catalytic applications

This synthetic strategy aligns with the general protocols for tertiary phosphine preparation involving halogenophosphines and organometallic reagents, as well as nucleophilic substitution of phosphide anions.

Research Findings and Considerations

  • Reactivity and Selectivity:
    The lithiation step requires careful control of temperature and stoichiometry to avoid side reactions such as over-lithiation or metalation at undesired positions. The choice of base and solvent (commonly THF) is critical for regioselectivity.

  • Phosphine Stability:
    Tertiary phosphines with bulky substituents like dicyclohexyl groups exhibit enhanced air stability compared to less hindered analogs, but they still require inert atmosphere handling during synthesis and purification.

  • Yields and Purification:
    Typical yields for such multi-step syntheses range from moderate to high (50–85%), depending on the efficiency of each step and the purity of reagents. Chromatographic techniques and recrystallization are standard for purification.

  • Characterization:
    The final product is characterized by NMR spectroscopy (^1H, ^13C, ^31P), mass spectrometry, and elemental analysis to confirm the structure and purity. The ^31P NMR chemical shift is particularly diagnostic for tertiary phosphines.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Applications
Halogenophosphine + Organometallic (Grignard/Lithium) Chlorophosphines, R-MgX or R-Li Versatile, high selectivity, broad substrate scope Sensitive to moisture, requires inert atmosphere Synthesis of sterically hindered tertiary phosphines
Lithiation + Phosphination Aromatic halides, n-BuLi, chlorophosphines Site-selective functionalization Requires low temperature, careful control Functionalized phosphines with aromatic backbones
Secondary Phosphine Deprotonation + Alkylation Secondary phosphines, strong base, alkyl halides Access to unsymmetrical phosphines Base-sensitive substrates may decompose Unsymmetrical and chiral phosphines
Reduction of Phosphine Oxides Phosphine oxides, hydrosilanes Mild conditions, useful for sensitive phosphines Additional step, possible incomplete reduction Recovery of phosphines from oxides

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .

Scientific Research Applications

Catalytic Applications

1.1 Ligand for Transition Metal Catalysis

Phosphine ligands like dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- are crucial in enhancing the reactivity of transition metals. They stabilize metal complexes and facilitate various reactions, including:

  • Cross-Coupling Reactions : This compound has been employed as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Studies have shown that the use of this phosphine ligand can significantly improve yields and selectivity in Suzuki and Heck reactions .
  • Hydrogenation Reactions : The compound has also been utilized in hydrogenation processes where it aids in the selective reduction of alkenes and alkynes under mild conditions. Its steric and electronic properties contribute to high catalytic efficiency .

Polymerization Processes

2.1 Copolymerization of Propene and Carbon Monoxide

Recent research highlights the application of this phosphine ligand in the copolymerization of propene and carbon monoxide. The compound facilitates high regio- and stereocontrol during the polymerization process, leading to the production of polymers with desirable properties for industrial applications . This application is particularly significant in developing new materials with tailored characteristics for specific uses.

Organic Synthesis

3.1 Synthesis of Complex Organic Molecules

The versatility of phosphine ligands extends to their role in synthesizing complex organic molecules. They are involved in various transformations such as:

  • Alkylation Reactions : Dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- has been successfully used to promote alkylation reactions, providing a pathway to synthesize complex structures that are otherwise difficult to obtain .
  • Oxidative Coupling Reactions : The compound can also facilitate oxidative coupling processes, which are essential for constructing larger molecular frameworks from smaller units, thus contributing to advancements in synthetic organic chemistry .

Case Studies

Study Application Findings
Study on CopolymerizationPropene and Carbon MonoxideDemonstrated high regioselectivity and stereoselectivity using dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- as a ligand .
Pd-Catalyzed Cross-CouplingSuzuki ReactionAchieved improved yields compared to traditional ligands, showcasing its effectiveness as a ligand .
Hydrogenation StudiesSelective ReductionShowed significant enhancement in reaction rates and selectivity under mild conditions .

Mechanism of Action

The mechanism by which Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve .

Comparison with Similar Compounds

Key Observations :

  • Steric Bulk : XPhos exhibits the highest steric hindrance due to its triisopropyl groups, while Compound A’s bulk arises from both dicyclohexyl and methylbenzyl groups .
  • Electronic Effects: The diphenylphosphino group in Compound A enhances electron density at the phosphorus center compared to SPhos’s methoxy groups or XPhos’s alkyl substituents .

Catalytic Performance

Cross-Coupling Reactions

  • SPhos: Widely used in Suzuki-Miyaura couplings for aryl chlorides, achieving turnover numbers (TONs) >10,000 due to balanced steric and electronic properties .
  • XPhos : Superior for challenging substrates (e.g., heteroaromatics) owing to extreme steric protection, enabling reactions at low catalyst loadings (0.1–0.5 mol%) .

Metal Complexation

  • SPhos and XPhos form stable complexes with Pd, Au, and Mo, as evidenced by crystallographic studies (e.g., PdCl₂ complexes with bridging ligands) .
  • Compound A’s diphenylphosphino group may enable chelation in binuclear complexes, similar to models reported for PdCl₂ and diphenylphosphino-maleic ester derivatives .

Solubility and Stability

  • SPhos : Soluble in THF, toluene; air-sensitive, requiring storage under inert gas .
  • XPhos: Limited solubility in polar solvents; stable under anhydrous conditions .
  • Compound A : Likely shares air sensitivity with SPhos and XPhos due to the tertiary phosphine structure. Its extended aromatic system may improve solubility in aromatic solvents compared to alkyl-substituted analogs .

Biological Activity

Phosphine compounds, particularly those containing bulky groups like dicyclohexyl and diphenylphosphino, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- (CAS Number: 173593-25-4) is of particular interest for its potential applications in cancer therapy and antibacterial properties.

  • Molecular Formula : C19H29P
  • Molecular Weight : 288.407 g/mol
  • Melting Point : 90-93 °C
  • Boiling Point : 409.1 °C at 760 mmHg
  • Density : Not available
  • Flash Point : 212.5 °C

Mechanisms of Biological Activity

Research indicates that phosphine derivatives can exhibit significant biological activity through various mechanisms:

  • Anticancer Activity :
    • Studies have shown that phosphine oxides derived from aziridine compounds exhibit notable cytotoxic effects against cancer cell lines such as HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. These compounds can disrupt cell membranes at high concentrations and induce cell cycle arrest, particularly in the S phase, leading to increased levels of reactive oxygen species (ROS) which are linked to apoptosis .
  • Antibacterial Properties :
    • Preliminary investigations into the antibacterial activity of phosphine derivatives revealed moderate efficacy against various bacterial strains, including Staphylococcus aureus. This suggests potential applications in treating bacterial infections, although further optimization may be required to enhance efficacy .
  • Toxicological Considerations :
    • While exploring the biological activities, it is crucial to consider the toxicological profile of phosphines. For instance, exposure to certain phosphine derivatives has been associated with disrupted mitochondrial metabolism and alterations in detoxifying enzyme activities in animal studies .

Case Study 1: Anticancer Efficacy of Aziridine Phosphines

In a study focusing on aziridine phosphines, compounds were tested for their ability to inhibit cell viability across several concentrations (3.125–100 µM). The results indicated that certain phosphine derivatives led to significant decreases in cell viability in HeLa cells, with IC50 values indicating potent activity .

Case Study 2: Mechanistic Insights into Antibacterial Action

Another investigation assessed the antibacterial properties of phosphine derivatives against reference bacterial strains. The study measured the minimum inhibitory concentration (MIC) and found that while some compounds displayed moderate antibacterial activity, there is a need for structural modifications to enhance their effectiveness against resistant strains .

Data Summary Table

PropertyValue
Molecular FormulaC19H29P
Molecular Weight288.407 g/mol
Melting Point90-93 °C
Boiling Point409.1 °C
Flash Point212.5 °C
Anticancer ActivitySignificant against HeLa
Antibacterial ActivityModerate against S. aureus

Q & A

Q. What are the recommended synthetic routes for preparing dicyclohexylphosphine derivatives, and how do reaction conditions influence product purity?

The synthesis involves palladium-catalyzed cross-coupling reactions. For example, a Pd(OAc)₂/Xantphos catalyst system enables coupling between benzyl phosphine oxides and aryl bromides under inert atmospheres (N₂/Ar) at 80–110°C. Key factors include:

  • Catalyst loading : 1–3 mol% Pd for optimal turnover .
  • Solvent choice : Toluene or DMF enhances solubility of bulky phosphine ligands .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials .

Q. How can X-ray crystallography validate the steric and electronic properties of this phosphine ligand?

Single-crystal X-ray analysis reveals bond angles (e.g., C–P–C ≈ 107.1°) and torsional parameters critical for ligand cone angle calculations (e.g., Tolman cone angle ≈ 171.5°). Weak C–H⋯Se interactions in crystal packing further inform steric crowding effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ³¹P NMR : Identifies phosphorus environment (δ ≈ 0–30 ppm for tertiary phosphines).
  • IR spectroscopy : Detects P–C stretching vibrations (~1,100 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 466.64) .

Advanced Research Questions

Q. How does this ligand enhance stereoselectivity in palladium-catalyzed asymmetric cross-coupling reactions?

The biphenyl backbone with methoxy substituents creates a chiral pocket, stabilizing specific transition states. DFT studies show that π-π interactions between the ligand and substrate reduce activation energy for syn or anti addition pathways .

Q. What methodological challenges arise when comparing catalytic efficiency with structurally similar ligands (e.g., Xantphos, RuPhos)?

  • Turnover frequency (TOF) : Measure using kinetic profiling (e.g., GC/MS monitoring).
  • Electronic effects : Cyclic voltammetry quantifies ligand donor strength (e.g., ΔE₁/₂ ≈ 0.2 V vs. SCE).
  • Steric parameters : X-ray-derived cone angles correlate with substrate accessibility .

Q. How can conflicting data on ligand stability under oxidative conditions be resolved?

Contradictions arise from solvent-dependent degradation. For example:

  • In THF, the ligand remains stable for >48 hours under N₂.
  • In DMF, trace O₂ causes phosphine oxide formation within 6 hours. Mitigation: Use radical scavengers (e.g., BHT) and controlled-atmosphere reactors .

Q. What computational methods predict ligand-metal binding affinities for catalyst design?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess Pd–P bond strength.
  • NBO analysis : Reveals charge transfer from phosphorus to metal centers .

Methodological Insights

Q. How to optimize ligand-to-metal ratios in catalytic systems?

Conduct a Job plot analysis by varying [Pd]:[ligand] (1:1 to 1:5). For Suzuki-Miyaura couplings, a 1:2 ratio maximizes yield (≥90%) while minimizing Pd aggregation .

Q. What strategies mitigate air sensitivity during handling?

  • Storage : Under Ar in amber vials at –20°C .
  • Schlenk techniques : Transfer via cannula in gloveboxes (O₂ < 0.1 ppm).

Comparative Analysis

Q. How does this ligand compare to dicyclohexyl(2-methylphenyl)phosphine in C–N coupling?

ParameterTarget LigandDicyclohexyl(2-methylphenyl)phosphine
TON (aryl chlorides) 1,200800
Substrate scope Broad (heteroaromatics OK)Limited to electron-deficient arenes
Oxidative stability Moderate (requires BHT)Poor (rapid degradation)
Data from competitive inhibition experiments and Hammett plots .

Safety and Compliance

Q. What are the occupational exposure limits (OELs) for phosphine derivatives?

  • PEL (OSHA) : 0.3 ppm (8-hour TWA) for phosphine gas .
  • Handling : Use fume hoods and PPE (nitrile gloves, face shields) during synthesis .

Data Interpretation

Q. How to address discrepancies in reported catalytic activity across studies?

  • Reproducibility checks : Verify solvent degassing protocols and Pd precursor purity.
  • Control experiments : Test ligand-free systems to rule out colloidal Pd effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.